2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
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Overview
Description
2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Many coumarin-based derivatives, which include this compound, are known to have a wide range of biological targets due to their diverse pharmacological applications .
Mode of Action
Coumarin-based derivatives are known for their remarkable biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .
Biochemical Pathways
Coumarin-based derivatives are known to interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Coumarin-based derivatives are known for their diverse biological effects, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Coumarin-based derivatives, to which this compound belongs, are known for their remarkable biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities
Cellular Effects
Coumarin derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents under specific conditions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.
4-methylumbelliferyl acetate: A structurally similar compound used in various biochemical assays.
Ethyl 7-hydroxy-4-coumarinacetate: Another coumarin derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both hydroxyl and acetic acid groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
IUPAC Name |
2-(6-hydroxy-2-oxochromen-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-9-8(5-7)6(3-10(13)14)4-11(15)16-9/h1-2,4-5,12H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNQOMHFVJCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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